molecular formula C23H22F4N4O2S B3414178 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 946306-95-2

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B3414178
CAS No.: 946306-95-2
M. Wt: 494.5 g/mol
InChI Key: NPESCGLEVMCSEF-UHFFFAOYSA-N
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Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide (Compound ID: G620-0403) is a sulfonamide derivative characterized by a pyridazine core substituted with an azepane ring and a phenyl group linked to a fluorinated benzene sulfonamide moiety. Its molecular formula is C23H22F4N4O2S, with a molecular weight of 494.51 g/mol and a logP of 5.8112, indicating high lipophilicity . Key physicochemical properties include a hydrogen bond acceptor count of 6, a donor count of 1, and a polar surface area of 65.606 Ų, which suggest moderate membrane permeability . The compound’s stereochemistry is achiral, and its InChI Key (NPESCGLEVMCSEF-UHFFFAOYSA-N) confirms structural uniqueness .

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F4N4O2S/c24-20-10-9-18(15-19(20)23(25,26)27)34(32,33)30-17-7-5-16(6-8-17)21-11-12-22(29-28-21)31-13-3-1-2-4-14-31/h5-12,15,30H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPESCGLEVMCSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring and the azepane moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound G620-0403 belongs to a class of pyridazinylphenyl sulfonamides. Below is a comparative analysis with structurally related analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) logP Key Substituents/Features Source
G620-0403 C23H22F4N4O2S 494.51 5.81 4-fluoro-3-(trifluoromethyl)benzene sulfonamide; azepane-pyridazine core
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide C23H23F3N4O2S 476.52 4-(trifluoromethyl)benzene sulfonamide; 4-methylpiperidine-pyridazine core
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) C28H25F3N4O3 540.53 Acetamide tail; piperazine-linked trifluoromethylbenzoyl group
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C27H29N4O2S 485.61 Tetrahydronaphthalene sulfonamide; azepane-pyridazine core

Key Observations:

Core Heterocycle Variations: G620-0403 features a pyridazine-azepane core, whereas analogs like 9a (from ) incorporate a pyridine-piperazine scaffold. The pyridazine ring in G620-0403 may confer distinct electronic properties compared to pyridine, influencing binding affinity and metabolic stability .

Substituent Effects: The 4-fluoro-3-(trifluoromethyl) group on G620-0403’s benzene ring introduces strong electron-withdrawing effects, likely enhancing sulfonamide acidity and target engagement compared to non-fluorinated analogs like the 4-(trifluoromethyl) derivative in . Compounds with piperazine-carbonyl linkages (e.g., 9a–9g in ) exhibit greater structural flexibility but lower logP values due to polar carbonyl groups, contrasting with G620-0403’s rigid, lipophilic azepane .

Pharmacokinetic Implications :

  • G620-0403’s logSw (water solubility) of -6.0148 suggests poor aqueous solubility, a common challenge in sulfonamide derivatives. Analogs with hydrophilic substituents (e.g., acetamide in 9a) may show improved solubility but reduced membrane permeability .
  • The polar surface area (65.606 Ų) of G620-0403 aligns with moderate blood-brain barrier permeability, whereas bulkier analogs (e.g., tetrahydronaphthalene derivative) may face diffusion limitations .

Biological Activity

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with significant biological potential. Its unique structural features, including a sulfonamide group and a pyridazine ring, suggest various mechanisms of action that may influence cellular processes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C23H22F4N4O2S\text{C}_{23}\text{H}_{22}\text{F}_4\text{N}_4\text{O}_2\text{S}

This compound interacts with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrases, which play crucial roles in physiological processes such as acid-base balance and fluid secretion. Additionally, the compound may modulate receptor functions by binding to various G-protein coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways.

In Vitro Studies

Research indicates that sulfonamide derivatives exhibit various biological activities, including anti-inflammatory and analgesic effects. A study demonstrated that similar compounds can inhibit calcium influx in vascular tissues, suggesting potential applications in cardiovascular diseases .

In Vivo Studies

In vivo studies using isolated rat heart models have shown that certain sulfonamide derivatives can significantly alter perfusion pressure and coronary resistance. For instance, compounds structurally related to this compound have been observed to decrease perfusion pressure in a dose-dependent manner .

Case Studies

StudyObjectiveFindings
Wu et al. (1999)Evaluate the effects of sulfonamide derivatives on vascular resistanceFound that certain derivatives reduced coronary resistance significantly compared to controls
Tilton et al. (2000)Investigate the impact of sulfonamides on pulmonary hypertensionDemonstrated that specific sulfonamide compounds attenuated pulmonary vascular hypertension in rat models
Schwartz et al. (1995)Assess carbonic anhydrase inhibition by sulfonamidesIdentified a derivative that effectively inhibited carbonic anhydrase, indicating potential for treating heart failure

Pharmacological Implications

The biological activities of this compound suggest its potential use in treating cardiovascular diseases and conditions associated with altered calcium signaling. The ability to modulate perfusion pressure positions it as a candidate for further pharmacological development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide

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